Product packaging for 3-[(2-Bromocyclopentyl)oxy]oxetane(Cat. No.:)

3-[(2-Bromocyclopentyl)oxy]oxetane

Cat. No.: B15272599
M. Wt: 221.09 g/mol
InChI Key: ONCIDHXOACUANI-UHFFFAOYSA-N
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Description

3-[(2-Bromocyclopentyl)oxy]oxetane (CAS 1339638-72-0) is a chemical reagent of significant interest in advanced drug discovery and medicinal chemistry research. This compound features a unique structure combining a brominated cyclopentyl group with a four-membered oxetane ring. The oxetane motif is increasingly valued in pharmaceutical development for its ability to improve the physicochemical properties of drug candidates . Its high ring strain and polarity make it an effective surrogate for carbonyl or gem-dimethyl groups, often leading to enhanced aqueous solubility, better metabolic stability, and reduced aromaticity in lead compounds . Researchers are exploring such oxetane-containing building blocks for their potential to fine-tune key parameters in small-molecule inhibitors, including lipophilicity (LogD), pKa, and pharmacokinetic profiles . The presence of a bromine atom on the cyclopentyl ring also provides a versatile synthetic handle for further functionalization via cross-coupling reactions or nucleophilic substitutions, enabling the construction of more complex chemical architectures for biological evaluation. This reagent is intended for use in the synthesis of novel chemical entities targeting a range of human diseases, aligning with the growing trend of incorporating four-membered heterocycles into clinical and preclinical candidates . The product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13BrO2 B15272599 3-[(2-Bromocyclopentyl)oxy]oxetane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13BrO2

Molecular Weight

221.09 g/mol

IUPAC Name

3-(2-bromocyclopentyl)oxyoxetane

InChI

InChI=1S/C8H13BrO2/c9-7-2-1-3-8(7)11-6-4-10-5-6/h6-8H,1-5H2

InChI Key

ONCIDHXOACUANI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)Br)OC2COC2

Origin of Product

United States

Synthetic Strategies for 3 2 Bromocyclopentyl Oxy Oxetane and Analogous Structures

Retrosynthetic Analysis of the 3-[(2-Bromocyclopentyl)oxy]oxetane Core

A retrosynthetic analysis of the target molecule, this compound, suggests several potential synthetic disconnections. The most apparent disconnection is the ether linkage, leading back to oxetan-3-ol (B104164) and 2-bromocyclopentanol (B1604639). A second key disconnection involves the formation of the oxetane (B1205548) ring itself. This can be envisioned through an intramolecular cyclization of a 1,3-diol derivative, where one hydroxyl group is converted into a suitable leaving group. Furthermore, the cyclopentyl ring could be formed through various cyclization or ring-closing metathesis strategies. The bromine atom can be introduced via electrophilic bromination of a cyclopentene (B43876) precursor.

Direct Oxetane Ring Formation Methodologies

The direct formation of the oxetane ring is a critical step in the synthesis of this compound and its analogs. Several powerful methods have been developed to achieve this transformation.

Paternò-Büchi Photocycloaddition Approaches

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane. mdpi.comnih.gov This reaction can proceed through either the singlet or triplet excited state of the carbonyl compound. rsc.org The mechanism often involves the formation of a biradical intermediate when a triplet excited state is involved. mdpi.comrsc.org

The regioselectivity and stereoselectivity of the Paternò-Büchi reaction can be influenced by several factors, including the nature of the reactants, the solvent, and the temperature. mdpi.comrsc.org For instance, the reaction of benzaldehyde (B42025) with various alkenes often shows high regioselectivity. mdpi.com While traditionally requiring UV irradiation, recent advances have explored the use of visible light photocatalysis for certain Paternò-Büchi reactions. beilstein-journals.org

Table 1: Examples of Paternò-Büchi Reactions

Carbonyl CompoundAlkeneProduct(s)Reference
BenzophenoneEthyl vinyl ether2,2-Diphenyl-3-ethoxyoxetane mdpi.com
AcetoneEthyl vinyl etherMixture of regioisomers mdpi.com
Benzaldehyde2-Methyl-2-buteneCorresponding oxetane beilstein-journals.org

Intramolecular Cyclization Reactions for Oxetane Formation

One of the most common and versatile methods for synthesizing oxetanes is through the intramolecular cyclization of a suitably functionalized precursor, typically a 1,3-halohydrin or a 1,3-diol derivative. acs.orgbeilstein-journals.org This approach, often a variation of the Williamson ether synthesis, involves the formation of a C-O bond to close the four-membered ring. magtech.com.cnbeilstein-journals.org

The success of this 4-exo-tet cyclization, which is kinetically less favored than other ring closures, often requires the use of strong bases and good leaving groups. acs.orgbeilstein-journals.org For example, 1,3-diols can be converted to oxetanes by selectively functionalizing one hydroxyl group into a leaving group (e.g., mesylate, tosylate, or halide) followed by base-promoted cyclization.

Recent developments have focused on one-pot procedures. For instance, a primary alcohol can be converted to an iodide using an Appel reaction, followed by in-situ treatment with a base to yield the oxetane. Stereocontrol is also achievable; if a chiral 1,3-diol is used, the cyclization typically proceeds with inversion of configuration at the carbon bearing the leaving group.

Ring Expansion Strategies from Precursor Heterocycles

The formation of oxetanes can also be achieved through the ring expansion of smaller, three-membered heterocycles, most notably epoxides. acs.orgmagtech.com.cn This strategy is thermodynamically favorable due to the decrease in ring strain when moving from a three-membered to a four-membered ring. beilstein-journals.org

One approach involves the opening of an epoxide with a nucleophile that contains a leaving group. The resulting intermediate can then undergo intramolecular cyclization to form the oxetane. acs.org For example, epoxides can be opened by selenomethyllithium reagents, and the resulting hydroxyselenides can be converted to halides that cyclize upon treatment with a base. acs.org Another method utilizes sulfur ylides to mediate the ring expansion of epoxides, which can even be performed enantioselectively. illinois.edu

Alcohol C-H Functionalization Routes to Oxetanes

A more recent and innovative approach to oxetane synthesis involves the direct C-H functionalization of alcohols. nih.govnih.gov This methodology offers a novel synthetic disconnection, allowing for the formation of oxetanes from readily available alcohol substrates without the need for pre-functionalization. nih.govresearchgate.net

This strategy typically involves the generation of a radical at the α-position to the alcohol via a hydrogen atom transfer (HAT) process. acs.org This radical then adds to a suitable alkene, which contains a leaving group. The resulting intermediate undergoes an in-situ intramolecular SN2 reaction to form the oxetane ring. acs.org This method has been shown to be applicable to a wide range of unactivated primary and secondary alcohols and can be used in the late-stage functionalization of complex molecules. researchgate.netacs.org

Table 2: Key Features of Alcohol C-H Functionalization for Oxetane Synthesis

FeatureDescriptionReference
Starting Material Unactivated primary or secondary alcohols researchgate.net
Key Steps Hydrogen Atom Transfer (HAT), radical addition, intramolecular SN2 acs.org
Conditions Mild, often using photoredox catalysis researchgate.net
Advantages Avoids pre-functionalization, applicable to complex molecules nih.govacs.org

Organometallic Reagent-Based Approaches in Oxetane Synthesis from Oxetan-3-one

Organometallic reagents, such as Grignard and organolithium reagents, are powerful tools for forming carbon-carbon bonds. libretexts.org In the context of oxetane synthesis, they can be effectively employed in reactions with oxetan-3-one to generate 3-substituted oxetan-3-ols.

The synthesis of oxetan-3-one itself can be challenging, but once obtained, it serves as a valuable precursor. nih.govorganic-chemistry.org The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbonyl carbon of oxetan-3-one. A subsequent aqueous workup protonates the resulting alkoxide to yield the tertiary alcohol. For example, the addition of ethylmagnesium bromide to oxetan-3-one provides 3-ethyl-oxetan-3-ol. This approach is highly atom-economical as all atoms from the organometallic reagent and the oxetanone are incorporated into the final product.

Stereoselective and Asymmetric Synthesis of Bromocyclopentyl-Oxetane Systems

The synthesis of a specific stereoisomer of this compound necessitates rigorous control over the formation of stereocenters on both the oxetane and cyclopentyl rings. This involves the application of sophisticated enantioselective and diastereoselective strategies.

Enantioselective and Diastereoselective Methodologies for Oxetane Construction

The construction of the chiral oxetane ring is a critical step. While the direct asymmetric synthesis of 3-substituted oxetanes can be challenging, several powerful strategies have been developed for creating chiral oxetane-containing structures.

One of the most common methods for oxetane construction is the intramolecular Williamson etherification, which involves the cyclization of a 1,3-diol derivative where one hydroxyl group is converted into a good leaving group. acs.org The stereochemistry of this reaction proceeds with inversion at the carbon bearing the leaving group, allowing for the synthesis of enantiomerically pure oxetanes from chiral diol precursors. acs.org For instance, a chiral 1,3-diol can be selectively tosylated at the primary hydroxyl group, and subsequent treatment with a base like sodium hydride can induce cyclization to the corresponding oxetane. nih.gov

Alternative enantioselective approaches include:

Desymmetrization of Prochiral Oxetanes : This powerful strategy involves the enantioselective ring-opening of a prochiral oxetane, which can establish chirality. nih.govnih.gov While this method results in a ring-opened product, the principles of chiral catalyst interaction with the oxetane ring are highly relevant. For example, chiral squaramide catalysts have been used with a bromide source to open oxetanes enantioselectively. nih.gov

Catalytic Asymmetric Paternò–Büchi Reaction : This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is a classic method for synthesizing oxetanes. illinois.edu The development of chiral catalysts for this reaction allows for the enantioselective synthesis of specific oxetane stereoisomers. nih.gov

Rearrangement of Chiral Precursors : Chiral oxetanes can be synthesized through the stereoselective rearrangement of chiral oxirane derivatives using superbases. researchgate.net

Hydrosilylation–Iodocyclisation : A diastereoselective approach to substituted oxetanes has been demonstrated through the hydrosilylation of homopropargylic alcohols, followed by an iodocyclisation step to form the oxetane ring. qub.ac.uk

Control of Stereochemistry within the Bromocyclopentyl Moiety

Achieving stereochemical control in the bromocyclopentyl group is paramount. This typically involves the stereoselective bromination of a cyclopentene derivative. The relative stereochemistry (cis or trans) of the bromo and oxy substituents on the cyclopentyl ring, as well as their absolute stereochemistry, must be precisely managed.

A key strategy is the use of asymmetric bromolactonization . While not directly forming the target molecule, the principles are applicable. In this type of reaction, a chiral catalyst, such as a bifunctional sulfide, is used to deliver a bromine cation to an alkene enantioselectively. The reaction of an alkenyl carboxylic acid with a brominating agent in the presence of a chiral catalyst can generate a cyclic bromonium ion intermediate in an enantioselective manner. Subsequent intramolecular attack by the carboxylate leads to a bromolactone with high enantiomeric excess.

Applying this concept to the synthesis of this compound, one could envision a scenario where a cyclopentenyl-substituted oxetane precursor undergoes a chiral catalyst-controlled bromination. The intramolecular nucleophile would be the oxetane's hydroxyl group (or a precursor). Alternatively, a chiral 2-bromocyclopentanol could be synthesized first and then coupled with an oxetane precursor. The synthesis of chiral 2-bromocyclopentanol can be achieved through various asymmetric methods, including enzymatic resolution or the asymmetric opening of cyclopentene oxide with a bromide source.

The diastereoselectivity of the bromination of a cyclopentenol (B8032323) derivative would be influenced by the directing effect of the existing hydroxyl group, which can lead to the preferential formation of one diastereomer.

Late-Stage Functionalization and Derivatization of Oxetane Scaffolds

Once the core this compound scaffold is assembled, late-stage functionalization can be employed to create a library of analogues for various applications. Oxetanes, despite their ring strain, can be selectively functionalized. acs.org

C–H Functionalization has emerged as a powerful tool for late-stage modification. nih.gov Ruthenium-catalyzed meta-C–H alkylation has been successfully applied to complex drug molecules, demonstrating the feasibility of modifying aromatic rings within a molecule without affecting other functional groups. nih.gov While the target molecule lacks an aromatic ring for this specific transformation, the principle of selective C-H activation is broadly applicable. Photocatalysis using decatungstate anions has been shown to functionalize the C–H bonds of oxetanes, particularly at the position adjacent to the ring oxygen. utexas.edu

Derivatization via the Oxetane Ring : The oxetane ring itself can be a handle for further reactions. Lewis acids can activate the oxetane for ring-opening reactions with various nucleophiles. illinois.edu This allows for the introduction of diverse functional groups, although it results in the loss of the oxetane ring. For instance, treatment of an oxetane with a Grignard reagent in the presence of a Lewis acid like TMSOTf can lead to ring-opened products. illinois.edu

Modification of the Bromocyclopentyl Moiety : The bromo group on the cyclopentyl ring is a versatile functional handle. It can be displaced by a variety of nucleophiles via SN2 reaction, leading to a wide range of derivatives with inversion of stereochemistry. It can also participate in cross-coupling reactions or be removed reductively under radical conditions.

A synthetic sequence could involve the hydroboration of an oxetane-containing alkene to install a primary alcohol, which can then be converted to a mesylate and displaced by a nucleophile to introduce new functionalities. nih.gov This showcases how the periphery of the molecule can be modified while the oxetane core remains intact.

Furthermore, ynones bearing oxetane moieties can be synthesized and subsequently condensed with various reagents to form diverse heterocyclic systems like pyrazoles, isoxazoles, and pyrimidines, demonstrating a powerful scaffold diversification strategy. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Characterization of 3 2 Bromocyclopentyl Oxy Oxetane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 3-[(2-bromocyclopentyl)oxy]oxetane in solution. Analysis of both ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques such as COSY, HSQC, and HMBC, allows for the complete assignment of all proton and carbon signals and provides insight into the compound's stereochemistry.

The ¹H NMR spectrum is expected to exhibit distinct signals for the protons of the oxetane (B1205548) and the bromocyclopentyl moieties. The protons on the oxetane ring, specifically those adjacent to the oxygen atom (at C2 and C4), are anticipated to appear as multiplets in the downfield region, typically between 4.5 and 5.0 ppm, due to the deshielding effect of the oxygen. researchgate.net The proton at the C3 position, also part of a multiplet, would be influenced by the neighboring oxygen and the substituent.

For the bromocyclopentyl group, the proton attached to the carbon bearing the bromine atom (C1') is expected to be significantly deshielded, appearing as a multiplet. The proton on the carbon bearing the oxetane ether linkage (C2') will also be shifted downfield. The remaining methylene (B1212753) protons of the cyclopentane (B165970) ring will likely appear as a series of complex overlapping multiplets in the upfield region. The exact chemical shifts and coupling constants will be dependent on the relative stereochemistry (cis or trans) of the bromine and oxetanyloxy substituents.

The ¹³C NMR spectrum will provide further structural confirmation. The carbons of the oxetane ring are expected in the range of 60-85 ppm. mdpi.com Specifically, the C2 and C4 carbons adjacent to the oxygen will be the most downfield in this group. The carbon bearing the bromine (C1') in the cyclopentyl ring will be significantly shifted to a characteristic range for brominated alkanes, while the carbon attached to the ether oxygen (C2') will also be downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous compounds and general NMR principles. Actual values may vary.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Oxetane H2, H44.5 - 5.0 (m)75 - 85
Oxetane H34.0 - 4.5 (m)65 - 75
Cyclopentyl H1' (CH-Br)4.2 - 4.7 (m)50 - 60
Cyclopentyl H2' (CH-O)3.8 - 4.3 (m)70 - 80
Cyclopentyl CH₂1.5 - 2.5 (m)20 - 40

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is critical for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula, C₈H₁₃BrO₂.

A key feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.info This will result in the molecular ion peak (M⁺) appearing as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z).

Electron ionization (EI) would likely lead to significant fragmentation. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for ethers include cleavage of the C-O bond and α-cleavage to the oxygen atom. libretexts.orgmiamioh.edu For alkyl halides, cleavage of the carbon-bromine bond is a characteristic fragmentation. youtube.com

Plausible Fragmentation Pathways:

Loss of a bromine radical: [M - Br]⁺

Cleavage of the C-O bond: leading to fragments corresponding to the bromocyclopentyl cation and the oxetanyloxy radical, or vice-versa.

Loss of the oxetane moiety: [M - C₃H₅O]⁺

Fragmentation of the cyclopentyl ring: leading to smaller hydrocarbon fragments.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Predicted m/z values. The presence of bromine isotopes will result in M and M+2 peaks for bromine-containing fragments.)

Fragment Ion Proposed Structure Predicted m/z
[M]⁺[C₈H₁₃BrO₂]⁺220/222
[M - Br]⁺[C₈H₁₃O₂]⁺141
[C₅H₈Br]⁺Bromocyclopentyl cation147/149
[C₃H₅O₂]⁺Oxetanyloxy cation73

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong band in the region of 1150-1050 cm⁻¹ would be indicative of the C-O-C stretching of the ether linkage. The vibrations of the strained oxetane ring are also expected in the fingerprint region. umanitoba.ca The C-Br stretching vibration is anticipated to appear in the lower frequency region, typically between 600 and 500 cm⁻¹. The spectrum will also feature C-H stretching vibrations from the alkyl groups around 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-Br bond often gives a strong signal in Raman spectra, which can be more intense than in the IR spectrum. umanitoba.ca The symmetric stretching of the ether linkage and the ring vibrations of the oxetane and cyclopentane moieties would also be observable.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound (Predicted frequencies based on characteristic group vibrations.)

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
C-H (Alkyl)Stretching2850 - 30002850 - 3000
C-O-C (Ether)Stretching1150 - 1050 (strong)1150 - 1050
Oxetane RingRing Vibrations~950 - 1050~950 - 1050
C-BrStretching600 - 500600 - 500 (strong)

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. nih.gov For this compound, obtaining a suitable single crystal would allow for the unambiguous assignment of the relative stereochemistry of the bromine and oxetanyloxy groups on the cyclopentane ring (i.e., cis or trans).

Furthermore, if a chiral synthesis or separation is performed, X-ray crystallography of a single enantiomer (or a derivative with a known chiral auxiliary) can be used to determine the absolute configuration (R/S) at the chiral centers.

The crystallographic data would also reveal the preferred conformation of the cyclopentane and oxetane rings. Cyclopentane rings typically adopt an envelope or twist conformation to relieve ring strain. miamioh.edu The oxetane ring is known to be puckered. acs.org The analysis would provide precise bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's geometry in the solid state.

Chromatographic Techniques (GC-MS, LC-MS, HPLC) for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for analyzing reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, GC-MS is a suitable technique for the analysis of this compound. nih.gov A non-polar or medium-polarity capillary column would likely provide good separation. The mass spectrometer detector offers high sensitivity and selectivity, allowing for both quantification and identification of the target compound and any impurities. gcms.cz Analysis of halogenated compounds by GC is a well-established technique. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC): For less volatile impurities or for preparative separations, HPLC is the method of choice. sielc.com A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a good starting point for method development. nih.gov Detection can be achieved using a UV detector if the compound has a chromophore, or more universally with a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD). HPLC is particularly useful for monitoring the progress of a synthesis and for isolating the final product in high purity.

Table 4: Proposed Starting Conditions for Chromatographic Analysis

Technique Column Mobile Phase/Carrier Gas Detector
GC-MS30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms or equivalent)HeliumMass Spectrometer (EI)
HPLCC18, 4.6 x 150 mm, 5 µmAcetonitrile/Water gradientUV or MS

Reaction Mechanisms and Reactivity Profiles of 3 2 Bromocyclopentyl Oxy Oxetane

Transformations Involving the Bromocyclopentyl Moiety

Elimination Reactions to Form Cyclopentenes

The secondary bromide on the cyclopentyl ring of 3-[(2-bromocyclopentyl)oxy]oxetane provides a handle for elimination reactions, leading to the formation of cyclopentene (B43876) derivatives. The primary mechanism for such a transformation is the bimolecular elimination (E2) pathway, which is favored by the use of strong, non-nucleophilic bases.

The regioselectivity of the E2 elimination is a critical consideration. Deprotonation can occur at two distinct β-positions relative to the bromine atom, leading to two potential cyclopentene isomers: 1-(oxetane-3-yloxy)cyclopent-1-ene (the Zaitsev product) and 3-(oxetane-3-yloxy)cyclopent-1-ene (the Hofmann product). According to Zaitsev's rule, reactions with small, strong bases such as sodium ethoxide or potassium hydroxide (B78521) tend to favor the formation of the more substituted, thermodynamically more stable alkene. chemistry.coachlumenlearning.com In this case, the major product would be 1-(oxetane-3-yloxy)cyclopent-1-ene. Conversely, the use of sterically hindered bases, such as potassium tert-butoxide (KOtBu), can favor the formation of the less substituted Hofmann product by preferentially abstracting the less sterically hindered proton. chemistry.coachyoutube.com

The stereochemistry of the E2 reaction is highly specific, requiring an anti-periplanar arrangement of the proton to be removed and the bromide leaving group. chemistrysteps.comlibretexts.org In the context of the cyclopentyl ring, this translates to a requirement for the β-hydrogen and the bromine atom to be in a trans-diaxial-like orientation in the transition state. youtube.comyoutube.com This conformational requirement dictates which of the available β-hydrogens can participate in the elimination, thereby influencing the stereochemical outcome of the resulting cyclopentene.

Below is a table summarizing the expected regioselectivity in the elimination of this compound with different bases.

BaseBase TypeMajor ProductMinor ProductPredominant Rule
Sodium Ethoxide (NaOEt)Strong, Unhindered1-(Oxetan-3-yloxy)cyclopent-1-ene3-(Oxetan-3-yloxy)cyclopent-1-eneZaitsev
Potassium tert-Butoxide (KOtBu)Strong, Hindered3-(Oxetan-3-yloxy)cyclopent-1-ene1-(Oxetan-3-yloxy)cyclopent-1-eneHofmann
1,8-Diazabicycloundec-7-ene (DBU)Non-nucleophilic, Hindered3-(Oxetan-3-yloxy)cyclopent-1-ene1-(Oxetan-3-yloxy)cyclopent-1-eneHofmann

Organometallic Cross-Coupling Reactions at the Bromine Position

The carbon-bromine bond in this compound serves as an electrophilic site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While the cross-coupling of secondary alkyl halides can be challenging due to competing β-hydride elimination, significant advances have been made using specialized catalyst systems. nih.gov

Negishi Coupling: The Negishi coupling, which pairs an organozinc reagent with an organic halide, is a powerful tool for C(sp³)–C(sp²) bond formation. researchgate.netorganic-chemistry.org To apply this to this compound, the compound would first be converted to its corresponding organozinc reagent. The subsequent palladium-catalyzed coupling with an aryl halide (e.g., bromobenzene) would likely require a catalyst system featuring bulky, electron-rich phosphine (B1218219) ligands, such as CPhos or SPhos. organic-chemistry.orgnih.gov These ligands are designed to promote the desired reductive elimination step over the undesired β-hydride elimination pathway, thus preserving the secondary alkyl coupling. nih.govacs.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is another viable pathway. mdpi.comnih.gov This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups, including ethers. nih.gov For the coupling of this compound with an arylboronic acid, a palladium catalyst, a base (such as potassium carbonate or cesium carbonate), and appropriate ligands would be necessary. organic-chemistry.orgyoutube.com The choice of ligand is crucial, with bulky biaryl monophosphine ligands often being effective for coupling secondary alkyl halides. rsc.orglibretexts.org

The following table outlines hypothetical conditions and products for cross-coupling reactions of this compound.

Coupling ReactionCoupling PartnerCatalyst SystemBaseProduct
NegishiPhenylzinc chloridePd(OAc)₂ / CPhos-3-[(2-Phenylcyclopentyl)oxy]oxetane
Suzuki-Miyaura4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄3-{[2-(4-Methoxyphenyl)cyclopentyl]oxy}oxetane
Buchwald-Hartwig AminationAnilinePd(OAc)₂ / BINAPNaOtBu3-{[2-(Phenylamino)cyclopentyl]oxy}oxetane

Synergistic Reactivity and Intermolecular Interactions Between Oxetane (B1205548) and Bromocyclopentyl Units

The oxetane and bromocyclopentyl moieties in this compound are not merely independent functional groups; they can exhibit synergistic reactivity. The ether oxygen of the oxetane ring can influence reactions at the C-Br bond through intramolecular interactions.

In the context of organometallic cross-coupling reactions, the oxetane oxygen can act as a coordinating group. By temporarily binding to the metal center of the catalyst (e.g., palladium), it can influence the local concentration of the catalyst near the C-Br bond. This chelation effect can alter the rate and selectivity of the catalytic cycle, potentially favoring oxidative addition or influencing the stability of organometallic intermediates. Such intramolecular coordination by ether oxygens has been proposed to direct and stabilize transition states in various metal-catalyzed processes. acs.org

Conversely, reaction conditions intended to modify the bromocyclopentyl group could inadvertently trigger reactions involving the oxetane ring. For instance, the use of very strong Lewis acids in conjunction with an organometallic reagent could lead to the ring-opening of the strained oxetane, competing with the desired cross-coupling reaction. masterorganicchemistry.com Similarly, highly nucleophilic reagents might attack one of the oxetane's carbons, especially if the ring is activated by protonation or coordination to a Lewis acid.

Influence of Substituent Effects on Reactivity and Selectivity in this compound Reactions

The reactivity and selectivity of reactions involving this compound would be significantly influenced by the presence of additional substituents on either the cyclopentyl or oxetane rings.

Effects on Elimination Reactions:

Electronic Effects: An electron-withdrawing group (EWG) placed on the cyclopentyl ring could increase the acidity of the β-hydrogens, thereby increasing the rate of the E2 elimination. msu.edu The position of the EWG would also influence the regioselectivity, potentially altering the Zaitsev/Hofmann product ratio.

Steric Effects: A bulky substituent near one of the β-hydrogens would sterically hinder its abstraction, favoring elimination involving a less hindered β-hydrogen, thus promoting the formation of the Hofmann product. lumenlearning.com

Effects on Cross-Coupling Reactions:

Electronic Effects: In Suzuki-Miyaura coupling, the electronic properties of the coupling partners are critical. yonedalabs.com If a substituted arylboronic acid is used, an electron-donating group on the aryl ring would increase its nucleophilicity, potentially accelerating the transmetalation step. researchgate.net Conversely, if a substituent were present on the cyclopentyl ring of the this compound electrophile, an EWG could make the C-Br bond more susceptible to oxidative addition.

Steric Effects: Increased steric bulk near the bromine atom on the cyclopentyl ring would hinder the approach of the bulky palladium catalyst, likely slowing the rate of oxidative addition. ncert.nic.in This could necessitate the use of more reactive catalysts or more specialized, less sterically demanding ligands to achieve efficient coupling.

Computational and Theoretical Studies on Oxetane Systems and Their Halogenated Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and energetics of molecular systems. For oxetane (B1205548) and its derivatives, DFT calculations provide valuable data on geometric parameters, charge distribution, and molecular orbital energies.

The parent oxetane molecule is a four-membered ring with a significant ring strain of approximately 25.5 kcal/mol. beilstein-journals.orgrsc.org Unlike the planar depiction often used in 2D drawings, X-ray and computational studies have shown that the oxetane ring is puckered. beilstein-journals.orgacs.org This puckering is a strategy to alleviate some of the torsional strain inherent in the ring structure. The introduction of substituents, such as the 2-bromocyclopentyl ether group at the 3-position, is expected to influence the degree of this puckering. acs.org

DFT calculations can precisely determine bond lengths, bond angles, and dihedral angles. For the unsubstituted oxetane ring, typical C-O and C-C bond lengths are around 1.46 Å and 1.53 Å, respectively. acs.org The bond angles are significantly compressed from the ideal tetrahedral angle of 109.5°, with the C-O-C angle being approximately 90.2° and the C-C-C angle around 84.8°. acs.org For a substituted oxetane like 3-[(2-Bromocyclopentyl)oxy]oxetane, these values would be altered by the electronic and steric influence of the bulky substituent.

The electronic properties, such as the distribution of electron density, can be analyzed through methods like Mulliken population analysis. These calculations typically show that the oxygen atom in the oxetane ring carries a significant negative partial charge, making it a good hydrogen-bond acceptor. acs.org The carbon atoms bonded to the oxygen are consequently more electrophilic. The presence of the electronegative bromine atom in the cyclopentyl group would further influence the charge distribution throughout the molecule.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key quantum chemical properties that relate to the reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity. nih.gov For oxetane derivatives, the nature and position of substituents will modulate this gap.

Below is a table with representative data from DFT calculations on unsubstituted oxetane, which serves as a baseline for understanding substituted systems.

PropertyCalculated Value (Unsubstituted Oxetane)Reference
C-O Bond Length1.46 Å acs.org
C-C Bond Length1.53 Å acs.org
C-O-C Bond Angle90.2° acs.org
C-C-C Bond Angle84.8° acs.org
Ring Puckering Angle~8.7° rsc.org
Ring Strain Energy25.5 kcal/mol beilstein-journals.orgrsc.org

Note: The values for this compound would be expected to deviate from these due to substitution.

Transition State Modeling for Elucidating Reaction Pathways and Activation Energies

Transition state modeling is a powerful computational technique to map out the potential energy surface of a chemical reaction, identify transition states, and calculate activation energies. This is particularly valuable for understanding the mechanisms of reactions involving strained rings like oxetanes, such as their characteristic ring-opening reactions. beilstein-journals.orgmdpi.com

The ring-opening of oxetanes is often catalyzed by acids or Lewis acids, which coordinate to the oxygen atom and make the ring carbons more susceptible to nucleophilic attack. beilstein-journals.org Computational studies, particularly using DFT, have been instrumental in elucidating the mechanisms of these reactions. For instance, the acid-catalyzed polymerization of oxetane has been shown to proceed via an SN2 mechanism, where the oxygen atom of an incoming oxetane molecule attacks a carbon atom of the protonated oxetane. researchgate.net

DFT calculations can model the geometry of the transition state and determine the activation energy (Ea) of the reaction. Studies on the cationic ring-opening polymerization of oxetane have shown that the activation energy for the initial dimerization step is very low, on the order of 3 kJ/mol, indicating a facile reaction. researchgate.net The transition state geometry in these reactions typically shows an elongated C-O bond in the oxetane ring that is breaking and the formation of a new C-O bond with the incoming nucleophile. researchgate.net

For a molecule like this compound, a key reaction pathway to investigate would be the acid-catalyzed cleavage of the oxetane ring. The nucleophile could be the bromide ion (if it dissociates) or an external species. The regioselectivity of the ring-opening (attack at C2 vs. C4) would be influenced by the electronic and steric effects of the substituent at C3 and the reaction conditions. mdpi.com Strong nucleophiles tend to attack the less sterically hindered carbon, while weaker nucleophiles under acidic conditions may attack the more substituted carbon due to electronic stabilization of the transition state. mdpi.com

The table below presents computed geometric parameters for the reactants, transition state, and product of an SN2-type oxetane ring-opening reaction, illustrating the structural changes that occur.

ParameterReactant ComplexTransition State (TS)Product (Intermediate)
Attacking O - Ring C Distance3.003 Å2.220 Å1.500 Å
Breaking C - Ring O Distance1.481 Å1.838 Å-
C-C-C Bond Angle in Ring90.75°94.30°109.63°

Data adapted from a DFT study on oxetane polymerization. researchgate.net

Conformational Analysis of this compound and Related Analogues

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape. Conformational analysis aims to identify the most stable spatial arrangements of atoms (conformers) and the energy barriers between them. For a flexible molecule like this compound, this is a complex but crucial task.

The molecule possesses multiple sources of conformational isomerism:

Oxetane Ring Puckering: As mentioned, the oxetane ring is not planar. acs.org The presence of a bulky substituent at the 3-position, like the bromocyclopentoxy group, will likely favor a more puckered conformation to minimize steric interactions. faccts.de

Cyclopentane (B165970) Ring Puckering: The cyclopentane ring is also non-planar, typically adopting 'envelope' or 'half-chair' conformations to relieve torsional strain. rsc.orgrsc.org The bromine and the oxetanyloxy substituents can occupy either axial or equatorial-like positions, leading to different conformers with varying energies.

Stereoisomerism: The compound has chiral centers at the C3 of the oxetane ring and C1 and C2 of the cyclopentane ring. This results in multiple diastereomers (e.g., cis/trans isomers with respect to the cyclopentane substituents) and enantiomers, each with its own unique set of conformers.

Rotational Isomers: Rotation around the C-O-C ether linkage provides additional conformational flexibility.

The table below illustrates the key conformational features and the factors influencing the stability of different conformers of this compound.

Structural UnitConformational FeatureInfluencing Factors
Oxetane RingPuckered conformationSteric hindrance from the C3 substituent.
Cyclopentane RingEnvelope or Half-ChairTorsional strain, steric interactions between Br and the ether group (cis/trans).
C(3)-O-C(1') LinkageRotation (gauche/anti)Steric hindrance between the two rings.
Overall MoleculeMultiple low-energy conformersCombination of ring puckering and rotational isomerism.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While DFT calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular life. mdpi.com This is particularly useful for understanding how a molecule like this compound behaves in a solvent, such as water or an organic solvent.

MD simulations can reveal:

Conformational Dynamics: A molecule is not static but constantly samples different conformations. MD simulations can show the transitions between different puckered states of the oxetane and cyclopentane rings and the rotation around the ether bond. This provides a more realistic picture than just identifying the single lowest-energy conformer.

Solvent Interactions: The way a molecule interacts with the surrounding solvent is critical for its properties, especially solubility. Oxetanes are known to be good hydrogen-bond acceptors due to the exposed lone pairs on the oxygen atom. beilstein-journals.org MD simulations can quantify this by calculating radial distribution functions (RDFs), which show the probability of finding solvent molecules at a certain distance from specific atoms of the solute. For instance, an RDF for water molecules around the oxetane oxygen would show a sharp peak at the hydrogen-bonding distance.

Solvation Free Energy: This is a measure of how favorable it is for a molecule to be dissolved in a particular solvent. It can be calculated from MD simulations and is a key parameter in predicting solubility, which is a crucial property in many applications.

Simulation OutputInformation GainedRelevance to this compound
Atomic TrajectoriesDynamic conformational changes over time.Reveals flexibility of the rings and the ether linkage.
Radial Distribution Functions (RDFs)Structure of the solvent around the solute.Quantifies hydrogen bonding to the oxetane and ether oxygens.
Potential of Mean Force (PMF)Free energy profile along a conformational change coordinate.Determines energy barriers for ring puckering or bond rotation in solution.
Hydrogen Bond AnalysisNumber and lifetime of hydrogen bonds.Shows the strength and dynamics of solute-solvent interactions.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

To rationalize and predict the reactivity of molecules, computational chemists use a variety of quantum chemical descriptors. These are numerical values derived from the electronic structure that correlate with certain types of reactivity. This approach forms the basis of structure-reactivity relationships.

For oxetane systems, these descriptors can help predict where a reaction is most likely to occur. Key descriptors include:

Fukui Functions (f(r)): The Fukui function identifies the regions in a molecule that are most susceptible to nucleophilic or electrophilic attack. faccts.denih.gov For an electrophilic attack (like protonation of the oxetane oxygen), the Fukui function f⁻ would be largest on the oxygen atom. For a nucleophilic attack on the ring carbons, the f⁺ function would highlight the most electrophilic carbon atom.

Local Softness and Hardness (s(r), η(r)): These concepts are related to the Fukui function and are used within the Hard and Soft Acids and Bases (HSAB) principle. rsc.orgmdpi.com The local softness can predict the most reactive sites for interactions between two molecules. For example, in a ring-opening reaction, the interaction will be most favorable between the softest site on the nucleophile and the softest site on the oxetane (for a soft nucleophile), or the hardest sites for a hard nucleophile. mdpi.com

Electrophilicity Index (ω): This global descriptor measures the ability of a molecule to accept electrons. nih.gov A higher electrophilicity index indicates a better electrophile. This could be used to compare the reactivity of different substituted oxetanes towards nucleophiles.

Molecular Electrostatic Potential (MEP): This is a map of the electrostatic potential onto the electron density surface of a molecule. It visually shows the regions of positive and negative potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. For an oxetane, the MEP would show a negative potential around the oxygen atom and positive potentials around the hydrogen atoms.

By calculating these descriptors for a series of related oxetane derivatives, one can build quantitative structure-reactivity relationships (QSAR) models. These models can then be used to predict the reactivity of new, unsynthesized compounds like this compound. For instance, one could predict the most likely site for nucleophilic attack on the oxetane ring based on the calculated values of the Fukui function and local softness at the C2 and C4 positions.

DescriptorDefinitionPredicted Reactivity for Oxetanes
Fukui Function (f⁻) Site-specific susceptibility to electrophilic attack.Highest on the oxetane oxygen, predicting protonation/Lewis acid coordination site.
Fukui Function (f⁺) Site-specific susceptibility to nucleophilic attack.Highest on the ring carbons (C2/C4), predicting sites for ring-opening.
Local Softness (s(r)) Localized measure of the molecule's softness.Used with the local HSAB principle to predict regioselectivity in reactions. acs.orgmdpi.com
Electrophilicity Index (ω) Global measure of electron-accepting ability.Higher values suggest greater susceptibility to nucleophilic ring-opening. nih.gov

Future Directions and Emerging Research Avenues in 3 2 Bromocyclopentyl Oxy Oxetane Chemistry

Development of Novel Stereoselective Synthetic Methods for Highly Complex Analogues

The structure of 3-[(2-Bromocyclopentyl)oxy]oxetane presents a significant stereochemical challenge, with multiple chiral centers. The development of synthetic methods that can control the absolute and relative stereochemistry of these centers is paramount for producing enantiomerically pure analogues for applications in drug discovery and chiral materials. Future research will likely focus on catalytic asymmetric methods to construct the key ether linkage or the oxetane (B1205548) ring itself.

One promising approach is the catalytic asymmetric ring-opening of prochiral oxetanes. researchgate.net For instance, the reaction of 3-hydroxyoxetane with a suitable cyclopentenyl bromide precursor could be mediated by a chiral Brønsted acid or a chiral metal complex. nih.govresearchgate.net Such catalysts can create a chiral environment around the reactants, influencing the facial selectivity of the nucleophilic attack by the oxetane oxygen onto an activated cyclopentenyl species, or vice versa. The goal would be to achieve high diastereoselectivity and enantioselectivity, providing access to all possible stereoisomers of the target molecule.

Another avenue involves the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, which can be used to form the oxetane ring. mdpi.com The diastereoselectivity of this reaction can be influenced by the chirality of the reactants. mdpi.com A potential strategy could involve the reaction of an appropriate cyclopentyl-containing aldehyde with an alkene under chiral sensitization to build the oxetane ring with high stereocontrol.

Table 1: Hypothetical Catalytic Systems for the Diastereoselective Synthesis of this compound Analogues

Catalyst SystemChiral LigandProposed ReactionExpected Diastereomeric Ratio (cis:trans)Hypothetical Yield (%)
Cu(II) ComplexChiral BOX LigandFormal [2+2] cycloaddition>95:585
Chiral Brønsted AcidBINOL-derived Phosphoric AcidAsymmetric etherification90:1078
Rhodium(I) ComplexChiral Diene LigandIntramolecular hydroalkoxylation80:2070

This table presents hypothetical data based on trends observed in the synthesis of other complex oxetanes to illustrate potential research outcomes. nih.gov

Exploration of Unprecedented Reactivity Pathways and Catalytic Systems

The inherent ring strain of the oxetane moiety makes it susceptible to ring-opening reactions, a characteristic that has been widely exploited in synthesis. acs.org For this compound, the interplay between the strained oxetane and the functionalized cyclopentyl ring could lead to unprecedented reactivity.

Future studies could investigate intramolecular transformations triggered by the activation of the oxetane ring or the carbon-bromine bond. For example, under Lewis acidic conditions, which are known to activate oxetanes for nucleophilic attack, the bromine atom or the ether oxygen could act as an internal nucleophile, leading to complex rearrangements and the formation of novel bicyclic or spirocyclic ether skeletons. researchgate.netacs.orgnih.gov This would provide rapid access to structurally complex scaffolds from a relatively simple starting material.

The use of novel catalytic systems is another fertile ground for research. Frustrated Lewis pairs (FLPs) have emerged as powerful metal-free catalysts for the activation and reductive opening of oxetanes. acs.org Applying FLP catalysis to this compound in the presence of hydrosilanes could lead to selective ring-opening or even unexpected rearrangement products via neighboring group participation of the bromo-cyclopentyl moiety. acs.org Furthermore, photoredox catalysis, which utilizes visible light to generate radical intermediates, could enable novel functionalizations. beilstein-journals.org For instance, a photoredox-mediated process could trigger a radical cascade, initiating from either the C-Br bond or the oxetane ring, to forge new carbon-carbon or carbon-heteroatom bonds.

Table 2: Potential Reactivity Pathways for this compound Under Novel Catalytic Conditions

Catalytic SystemProposed TransformationPotential Product Class
B(C₆F₅)₃ / Hydrosilane (FLP)Reductive ring-opening with rearrangementFunctionalized cyclopentyl propanols
Ir(ppy)₃ (Photoredox Catalyst)Radical-mediated intramolecular cyclizationFused bicyclic ethers
Ru-based CatalystRing-expansion with diazo compoundsSubstituted 1,4-dioxepanes

This table outlines hypothetical reaction pathways inspired by recent advances in oxetane chemistry. acs.orgbeilstein-journals.org

Integration into Advanced Materials Science through Polymerization or Functionalization of the Oxetane Ring

Oxetanes are valuable monomers for cationic ring-opening polymerization (CROP), yielding polyethers with unique properties. The compound this compound could serve as a functional monomer to create advanced polymers. The bulky bromocyclopentyl side chain would significantly influence the polymer's properties, potentially increasing its glass transition temperature (Tg) and modifying its solubility and mechanical characteristics.

A key area of future research would be the controlled polymerization of this monomer and the characterization of the resulting poly(oxetane). The bromine atom on the side chain represents a particularly valuable feature, as it can serve as a handle for post-polymerization modification. This would allow for the synthesis of a single parent polymer that can then be diversified into a library of functional materials through nucleophilic substitution of the bromine, opening avenues to materials with tailored refractive indices, surface energies, or biological activities.

Furthermore, recent advances have demonstrated the ability to functionalize the intact oxetane ring, particularly at the 2-position, via metalated intermediates. acs.org Exploring such methods for this compound could lead to the synthesis of highly substituted oxetane building blocks for materials and medicinal chemistry, without relying on polymerization.

Table 3: Hypothetical Properties of a Polymer Derived from this compound (Poly-BCO-OXT)

PolymerMonomerHypothetical Glass Transition Temp. (Tg) (°C)Hypothetical Refractive Index (nD20)Potential Application
Poly(3-methyloxetane)3-Methyloxetane351.45General purpose polyether
Poly-BCO-OXTThis compound951.58High-performance optical coating, functional polymer scaffold

This table provides a hypothetical comparison to illustrate the potential impact of the functional side chain on polymer properties.

Bioinspired Transformations and Biomimetic Synthesis Approaches Leveraging the Oxetane Scaffold

The oxetane motif is present in several biologically potent natural products, most famously in the anticancer drug paclitaxel (B517696) (Taxol). nih.gov In drug design, the oxetane ring is increasingly used as a bioisostere for gem-dimethyl or carbonyl groups, as it can improve metabolic stability, aqueous solubility, and target binding affinity. nih.govnih.gov

Future research on this compound could leverage these principles in a bioinspired context. The compound could serve as a novel scaffold for the synthesis of analogues of natural products or other bioactive molecules. The bromocyclopentyl group could be designed to mimic a specific lipophilic fragment of a natural ligand, while the oxetane provides a polar, conformationally constrained core. The bromine atom also provides a site for potential bioconjugation to proteins or other biomolecules.

Biomimetic synthesis approaches could also be explored. This involves using catalysts or reaction conditions that mimic biological processes. For example, researchers could investigate enzymatic or chemoenzymatic methods for the stereoselective synthesis or transformation of this compound. Enzymes such as dehalogenases or cytochrome P450 mimics could potentially be used to selectively modify the bromocyclopentyl group, leading to hydroxylated or dehalogenated derivatives with potentially new biological activities. This approach combines the unique chemical properties of the synthetic oxetane scaffold with the high selectivity of biological catalysis.

Table 4: Bioisosteric Comparison of a Hypothetical Bioactive Core Structure

AnalogueKey Functional GroupHypothetical Aqueous Solubility (mg/L)Predicted Metabolic Stability (t½, min)
Parent CompoundCarbonyl1015
Gem-dimethyl Analoguegem-Dimethyl545
Oxetane AnalogueThis compound25>60

This table presents a hypothetical comparison to illustrate the potential benefits of using the oxetane scaffold as a bioisostere in drug design. nih.gov

Q & A

Q. What are the key synthetic strategies for preparing 3-[(2-Bromocyclopentyl)oxy]oxetane?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or ring-opening reactions. For example:
  • Cyclopentyl Bromide Functionalization : React 2-bromocyclopentanol with a leaving group (e.g., tosylate) to generate an electrophilic intermediate.
  • Oxetane Ring Formation : Use diethyl carbonate and KOH catalysis under reflux to cyclize 2,2-bishydroxymethyl-1-propanol derivatives into oxetane intermediates (as demonstrated in pyrolytic or moderate-condition methodologies) .
  • Coupling Reaction : Employ Mitsunobu or SN2 conditions to attach the bromocyclopentyl group to the oxetane oxygen.
  • Key Analytical Tools : Monitor reactions via 1H NMR^1 \text{H NMR} (e.g., oxetane protons at δ 4.2–4.8 ppm) and confirm purity by HPLC (>98%) .

Q. How can the stability of the oxetane ring in this compound be assessed under different pH conditions?

  • Methodological Answer :
  • Hydrolytic Stability Assay : Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via LC-MS and quantify ring-opening products (e.g., diols or ketones).
  • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) using first-order kinetics. Oxetanes generally exhibit greater stability in neutral to slightly acidic conditions compared to epoxides .
  • Structural Insights : X-ray crystallography or DFT calculations can predict strain-induced reactivity, particularly at the oxetane oxygen .

Advanced Research Questions

Q. What strategies mitigate metabolic oxidation of 3-substituted oxetanes in drug candidates?

  • Methodological Answer :
  • Metabolic Profiling : Use human liver microsomes (HLMs) or CYP3A4 assays to identify oxidation hotspots (e.g., cyclopentyl or oxetane positions).
  • Structure-Activity Relationship (SAR) : Introduce polar groups (e.g., hydroxyls) to reduce lipophilicity. 3-Substituted oxetanes show slower CYP450-mediated oxidation than 2-substituted isomers due to unfavorable enzyme interactions .
  • Bioisosteric Replacement : Replace labile groups with oxetane to mimic hydrogen-bonding capacity without introducing acidity (e.g., as a carboxylic acid surrogate) .

Q. How can contradictory data on catalytic systems for oxetane ring-opening be resolved?

  • Methodological Answer :
  • Systematic Screening : Test catalysts (e.g., Lewis acids, organocatalysts) under controlled conditions (temperature, solvent polarity). For example, BF3_3-Et2_2O promotes regioselective ring-opening with nucleophiles, while enzyme-mediated reactions favor stereoselectivity .
  • Computational Modeling : Use DFT to compare transition-state energies and predict regiochemical outcomes.
  • Data Reconciliation : Cross-reference kinetic data with crystallographic studies to identify steric/electronic influences .

Experimental Design & Data Analysis

Q. What experimental approaches optimize enantioselective synthesis of this compound?

  • Methodological Answer :
  • Chiral Catalysts : Employ Brønsted acid catalysts (e.g., BINOL-phosphates) for desymmetrization of prochiral oxetanes.
  • Dynamic Kinetic Resolution : Use chiral ligands (e.g., SPRIX) with palladium catalysts to control stereochemistry during cyclopentyl coupling.
  • Chiral HPLC : Validate enantiomeric excess (ee) using columns like Chiralpak AD-H .

Q. How to analyze the compound’s interactions with biomolecules (e.g., enzymes)?

  • Methodological Answer :
  • Covalent Binding Studies : Use 19F NMR^{19} \text{F NMR} or fluorescent probes to track adduct formation with cysteine residues.
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics. Oxetanes often form hydrogen bonds with active-site residues, altering enzyme kinetics .
  • Molecular Dynamics (MD) Simulations : Model interactions with targets like γ-secretase to predict binding modes .

Key Research Gaps & Future Directions

  • Unresolved Challenge : Mechanistic understanding of oxetane-mediated hydrogen bonding in protein-ligand interactions.
  • Emerging Tools : Cryo-EM for structural analysis of oxetane-containing drug-target complexes.
  • Sustainability : Develop green chemistry routes using biocatalysts for oxetane synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.